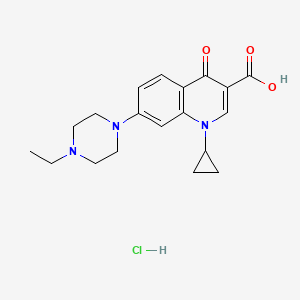
Desfluoroenrofloxacin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoroenrofloxacin Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its potent antibacterial properties, targeting a broad spectrum of Gram-negative and Gram-positive bacteria. This compound is particularly effective due to its enhanced solubility and bioavailability compared to its parent compound, enrofloxacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoroenrofloxacin Hydrochloride involves the chemical modification of enrofloxacin. The process typically includes the removal of the fluorine atom from the enrofloxacin molecule, followed by the addition of hydrochloride to enhance its solubility. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the de-fluorination and subsequent hydrochloride addition .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoroenrofloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Desfluoroenrofloxacin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of de-fluorination on fluoroquinolone antibiotics.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for potential use in treating bacterial infections in animals, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Desfluoroenrofloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. This mechanism is similar to that of other fluoroquinolones but with enhanced efficacy due to its improved solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Enrofloxacin: The parent compound, widely used in veterinary medicine.
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Moxifloxacin: A fluoroquinolone used in human medicine with a broader spectrum of activity
Uniqueness: Desfluoroenrofloxacin Hydrochloride stands out due to its enhanced solubility and bioavailability, making it more effective in certain applications compared to its parent compound, enrofloxacin. Its unique chemical structure, resulting from the removal of the fluorine atom, also contributes to its distinct pharmacokinetic properties .
Propriétés
Formule moléculaire |
C19H24ClN3O3 |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25;/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25);1H |
Clé InChI |
QOAUVJCXVIPNQH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


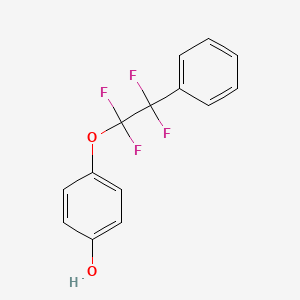

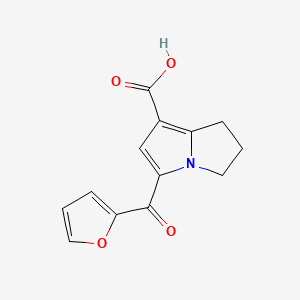
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
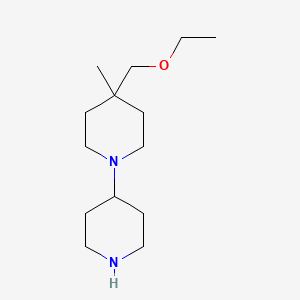

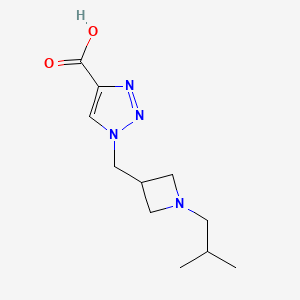
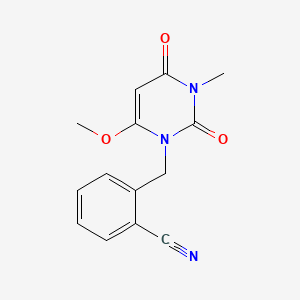

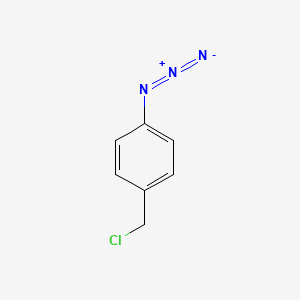
![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
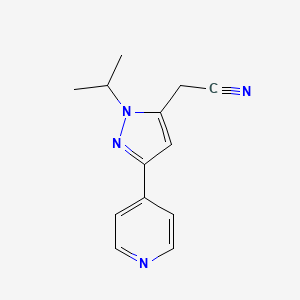
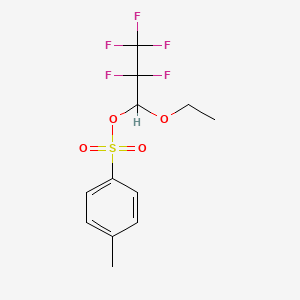
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
